![molecular formula C17H13BrFN3O2 B1408202 2-[2-(6-Fluoroimidazo[1,2-a]pyridin-2-yl)ethyl]-1H-isoindole-1,3(2H)-dione hydrobromide CAS No. 1858250-77-7](/img/structure/B1408202.png)
2-[2-(6-Fluoroimidazo[1,2-a]pyridin-2-yl)ethyl]-1H-isoindole-1,3(2H)-dione hydrobromide
Overview
Description
2-[2-(6-Fluoroimidazo[1,2-a]pyridin-2-yl)ethyl]-1H-isoindole-1,3(2H)-dione hydrobromide is a useful research compound. Its molecular formula is C17H13BrFN3O2 and its molecular weight is 390.2 g/mol. The purity is usually 95%.
BenchChem offers high-quality 2-[2-(6-Fluoroimidazo[1,2-a]pyridin-2-yl)ethyl]-1H-isoindole-1,3(2H)-dione hydrobromide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-[2-(6-Fluoroimidazo[1,2-a]pyridin-2-yl)ethyl]-1H-isoindole-1,3(2H)-dione hydrobromide including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Photophysical Properties
- 2-(2-Hydroxyphenyl)-6-methylimidazo[4,5-f]isoindole-5,7(1H,6H)-dione, a derivative of the compound , exhibits significant photophysical properties. It shows fluorescence sensitivity to solvent polarity and is thermally stable up to 317°C. These properties, studied through UV-visible and fluorescence spectroscopy, suggest potential applications in fluorescence-based technologies and thermal stability in various environments (Deshmukh & Sekar, 2015).
Chemical Reactivity and Synthesis
- The compound's derivatives have been synthesized through various chemical reactions, demonstrating the flexibility and potential for creating diverse chemical structures. For example, the reaction with ortho-formylbenzoic acid produces angular isoindole-6,12-diones, highlighting the compound's utility in synthetic chemistry and drug design (Vasilin et al., 2015).
Biotransformation Studies
- Biotransformation studies of related β-secretase inhibitors, including aminoisoindoles, reveal unique metabolic pathways. These studies provide insights into the compound's potential metabolic fate and its derivatives in biological systems, which is crucial for drug development (Lindgren et al., 2013).
Potential as Urease Inhibitors
- Some derivatives of the compound have been evaluated for their urease inhibition activity. This suggests a potential application in addressing diseases or agricultural issues where urease activity plays a crucial role (Rauf et al., 2010).
Structural and Spectral Analysis
- The compound's derivatives have been analyzed structurally and spectrally, providing valuable information on their electronic structures. Such analyses are essential for understanding their reactivity and potential applications in various fields (Ashraf et al., 2019).
Antimicrobial Activity
- Derivatives of the compound have shown moderate activity against various bacterial strains. This indicates potential applications in developing new antimicrobial agents (Vlasov et al., 2022).
properties
IUPAC Name |
2-[2-(6-fluoroimidazo[1,2-a]pyridin-2-yl)ethyl]isoindole-1,3-dione;hydrobromide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H12FN3O2.BrH/c18-11-5-6-15-19-12(10-20(15)9-11)7-8-21-16(22)13-3-1-2-4-14(13)17(21)23;/h1-6,9-10H,7-8H2;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZPXPUQCFKPUMQQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)N(C2=O)CCC3=CN4C=C(C=CC4=N3)F.Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13BrFN3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
390.2 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-[2-(6-Fluoroimidazo[1,2-a]pyridin-2-yl)ethyl]-1H-isoindole-1,3(2H)-dione hydrobromide |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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